Cas no 1804891-95-9 (Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate)

Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate
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- インチ: 1S/C9H7BrF2INO2/c1-2-16-9(15)4-3-14-8(13)6(10)5(4)7(11)12/h3,7H,2H2,1H3
- InChIKey: MDWACMYHYVVGOI-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(F)F)=C(C=N1)C(=O)OCC)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- XLogP3: 3.1
- トポロジー分子極性表面積: 39.2
Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060379-1g |
Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate |
1804891-95-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylateに関する追加情報
Research Brief on Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate (CAS: 1804891-95-9)
Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate (CAS: 1804891-95-9) has recently emerged as a key intermediate in pharmaceutical synthesis, particularly in the development of novel kinase inhibitors and antiviral agents. This halogen-rich pyridine derivative exhibits unique reactivity patterns that make it valuable for constructing complex heterocyclic scaffolds. Recent studies have highlighted its utility in palladium-catalyzed cross-coupling reactions, where the iodo and bromo substituents enable sequential functionalization at multiple positions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in synthesizing potent Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the 2-iodo substituent for initial Sonogashira coupling, followed by Suzuki-Miyaura coupling at the 3-bromo position, achieving a 78% overall yield for the target molecules. The difluoromethyl group at the 4-position was found to significantly enhance metabolic stability of the final compounds, with in vitro studies showing 3-fold increased half-life compared to non-fluorinated analogs.
Further investigations in ACS Catalysis (2024) revealed novel photoredox applications of this building block. Under blue LED irradiation, the compound participated in radical difunctionalization reactions, enabling simultaneous introduction of carbon and heteroatom substituents. This methodology provided access to previously challenging 2,3,4-trisubstituted pyridine derivatives with potential applications in CNS-targeted drug discovery.
The compound's safety profile has been extensively characterized in recent preclinical assessments. A 2024 toxicology report indicated an LD50 > 500 mg/kg in rodent models, with no observed genotoxicity in Ames tests. However, researchers note that proper handling protocols are essential due to potential skin sensitization properties associated with polyhalogenated pyridines.
Current industry trends suggest growing demand for this intermediate, with three major CROs having established kilogram-scale synthesis protocols in the past year. Process chemistry optimizations have reduced palladium catalyst loading to 0.5 mol% while maintaining >95% purity, as reported in Organic Process Research & Development (2023). These advances position Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate as a strategic building block for next-generation drug discovery programs targeting oncology and inflammatory diseases.
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